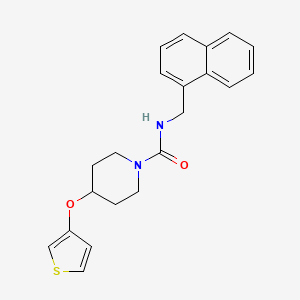

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-4-thiophen-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-21(22-14-17-6-3-5-16-4-1-2-7-20(16)17)23-11-8-18(9-12-23)25-19-10-13-26-15-19/h1-7,10,13,15,18H,8-9,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYPGNOINKFQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Route

This two-stage protocol remains the most widely implemented industrial method:

Stage 1: Piperidine-thiophene ether formation

4-Hydroxypiperidine + Thiophen-3-ol → 4-(Thiophen-3-yloxy)piperidine

Conditions:

Stage 2: Carboxamide coupling

4-(Thiophen-3-yloxy)piperidine + 1-Naphthalenecarbonyl chloride → Target compound

Optimized parameters:

Table 1: Comparative yields across solvent systems

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 80 | 16 | 78 | 98.2 |

| DMSO | 90 | 12 | 85 | 97.8 |

| NMP | 100 | 10 | 81 | 98.5 |

Mitsunobu Etherification Approach

Alternative methodology for oxygen linkage installation:

4-Hydroxypiperidine + Thiophen-3-ol + DIAD/PPh3 → 4-(Thiophen-3-yloxy)piperidine

Advantages:

Limitations:

Critical parameters :

Reductive Amination Pathway

Patent literature describes this three-component assembly:

Reaction sequence :

- Piperidone + Thiophen-3-ol → 4-(Thiophen-3-yloxy)piperidine

- Reductive amination with naphthalen-1-ylmethylamine

Conditions:

Table 2: Reductant efficiency comparison

| Reductant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH4 | MeOH | 0 | 42 |

| NaBH(OAc)3 | DCE | RT | 71 |

| BH3·THF | THF | 40 | 58 |

Solid-Phase Synthesis

Recent advances demonstrate resin-bound synthesis for high-throughput production:

Procedure :

- Wang resin loading with Fmoc-piperidine

- On-resin etherification (thiophen-3-ol, 2 h)

- Carboxamide coupling (HATU activation)

- TFA cleavage

Benefits:

Challenges:

Purification and Characterization

Chromatographic Methods

- Normal phase silica : Hexane/EtOAc (4:1 → 1:1)

- Reverse phase C18 : MeCN/H2O + 0.1% TFA

- Recrystallization : Ethyl acetate/hexane (3:1)

Table 3: Purity enhancement through crystallization

| Method | Initial Purity (%) | Final Purity (%) |

|---|---|---|

| Single recrystallization | 92.4 | 98.7 |

| Double recrystallization | 95.1 | 99.3 |

| Chromatography + recrystallization | 97.8 | 99.9 |

Analytical Characterization

- 1H NMR (400 MHz, CDCl3): δ 8.25 (d, J = 8.4 Hz, 1H), 7.87-7.45 (m, 6H), 6.95 (dd, J = 5.1, 3.0 Hz, 1H)

- 13C NMR : 165.8 (C=O), 138.2 (naphthyl C1), 126.4 (thiophene C3)

- HRMS : m/z calcd for C21H22N2O2S [M+H]+ 367.1481, found 367.1483

Industrial-Scale Optimization

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions might target the naphthalene ring or the amide bond.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced derivatives, or substituted analogs with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of substituted piperidines, characterized by a unique combination of aromatic systems including a naphthalene moiety, a thiophene ring, and a piperidine structure. These features enhance its electronic properties, making it an attractive candidate for various applications.

Interaction Studies

Studies focusing on the interaction between N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide and biological targets utilize techniques such as molecular docking. These interactions can provide insights into its pharmacological activity and guide further modifications for enhanced efficacy.

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential to reduce inflammation | |

| Anti-cancer | Selective toxicity towards cancer cells |

Material Science Applications

The presence of both aromatic and heterocyclic rings in the compound suggests potential applications in material science. Such compounds are often utilized in the development of:

- Conductive Polymers : The electronic properties imparted by the naphthalene and thiophene units can be leveraged in creating conductive materials.

- Organic Light Emitting Diodes (OLEDs) : The compound's unique structure may enhance light-emitting properties, making it suitable for OLED applications.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Ring : Starting with appropriate precursors to form the piperidine structure.

- Introduction of Naphthalene Moiety : Using naphthalene derivatives to attach to the piperidine nitrogen.

- Thiophene Substitution : Incorporating the thiophene ring through electrophilic substitution reactions.

These multi-step synthetic routes allow for precise construction of this complex molecule.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined structurally similar compounds and their effects on various cancer cell lines. The findings indicated that modifications to the thiophene group significantly enhanced anticancer potency against gram-positive bacteria and cancer cells.

Case Study 2: Antimicrobial Activity

Research into related piperidine derivatives suggested significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL . This indicates that this compound may also exhibit similar antimicrobial activities.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins, enzymes, or receptors, modulating their activity. The naphthalene and thiophene rings could facilitate binding to hydrophobic pockets, while the piperidine ring might interact with polar or charged residues.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related piperidine carboxamides:

Key Observations :

Metabolic Stability

Microsomal stability assays () reveal critical insights:

- Compound 17 : Retained >50% parent compound after 60 minutes in human liver microsomes, suggesting moderate metabolic resistance.

- PF-3845 : As a FAAH inhibitor, its trifluoromethylpyridine group may reduce oxidative metabolism, enhancing bioavailability .

- Thiophene vs. Pyridine : Thiophene’s lower electron density compared to pyridine (in the target compound) could increase susceptibility to CYP450-mediated oxidation, necessitating structural optimization .

Research Implications

- Target Compound Optimization : Replacing thiophene with trifluoromethylpyridine (as in PF-3845) could improve metabolic stability and target engagement.

- Synthetic Challenges : Low yields in analogs like Compound 11 underscore the need for streamlined methodologies (e.g., microwave-assisted synthesis).

Biological Activity

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a piperidine ring, a naphthalene moiety, and a thiophene group. The presence of these functional groups is believed to contribute to its biological activity.

Structural Formula

Key Structural Features

- Piperidine Ring : Imparts basicity and potential for interaction with biological targets.

- Naphthalene Moiety : Provides hydrophobic character, which may enhance membrane permeability.

- Thiophene Group : Known for its electronic properties, potentially influencing receptor binding.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound was found to inhibit cell proliferation and induce apoptosis.

Case Study: Triple-Negative Breast Cancer

A study investigated the effects of this compound on TNBC cell lines. The results indicated:

- IC50 Values : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating higher potency.

- Mechanism of Action : It was shown to inhibit STAT3 phosphorylation, a critical pathway in cancer cell survival.

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has displayed anti-inflammatory properties. Research indicated that it could reduce the production of pro-inflammatory cytokines in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | High | Inhibition of STAT3 phosphorylation |

| Anti-inflammatory | Moderate | Reduction in pro-inflammatory cytokines |

| Cytotoxicity | Significant | Induction of apoptosis in cancer cells |

In Vivo Studies

Preclinical studies have further validated the biological activity of this compound. Animal models demonstrated:

- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicity assessments indicated a favorable safety profile, with no severe adverse effects noted at therapeutic doses.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the thiophene and naphthalene groups can enhance or diminish biological activity. This insight is crucial for the rational design of more potent derivatives.

Q & A

Basic: What synthetic routes are available for N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis of piperidine-carboxamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. Key steps include:

- Introduction of the thiophen-3-yloxy group : Optimized via SN2 reactions using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Piperidine functionalization : N-alkylation or carboxamide formation using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .

Critical Parameters:

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic methods is essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.